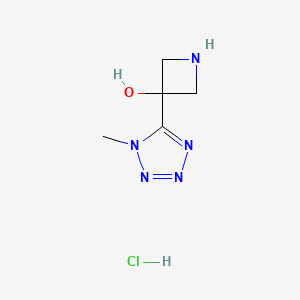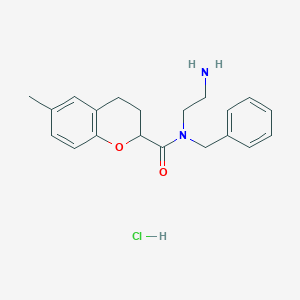
methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a chemically synthesized compound featuring a unique blend of structural elements that confer specific reactivity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:
Formation of the pyrazole ring: : This usually involves condensation reactions between hydrazine and diketones under controlled conditions.
Incorporation of the thiophene ring: : This might involve the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Sulfamoyl functional group addition: : Achieved through reactions with sulfamoyl chlorides or sulfamic acids.
Attachment to phenylcarbamate: : The final step often involves carbamate formation using phosgene derivatives or carbamoyl chlorides.
Industrial production methods might optimize these steps for higher yields and purity using advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate undergoes several types of chemical reactions:
Oxidation: : Involving reagents such as potassium permanganate or chromium trioxide.
Reduction: : Using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitutions can occur, particularly at the sulfur atom, using reagents like alkyl halides.
Hydrolysis: : In acidic or basic conditions, leading to the breakdown of carbamate bonds.
Common products formed include various derivatives where modifications are introduced at the pyrazole, thiophene, or sulfamoyl regions of the molecule.
Scientific Research Applications
Chemistry
In chemistry, methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is used as a building block for synthesizing more complex molecular structures due to its versatile reactive sites.
Biology
In biological studies, it serves as a prototype molecule for exploring drug-like properties, including potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
Medically, its derivatives are investigated for therapeutic uses such as enzyme inhibition, receptor modulation, and signal transduction interference. These activities are crucial for developing treatments for diseases like cancer, bacterial infections, and inflammatory disorders.
Industry
Industrial applications might include its use in creating advanced materials with specific chemical resistances or as part of specialty coatings and adhesives.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Enzyme Inhibition: : By binding to active sites of enzymes, it can inhibit their activity, influencing biochemical pathways.
Receptor Modulation: : It may interact with cellular receptors, altering signal transduction pathways.
Chemical Interactions: : Its reactive functional groups can form stable complexes with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Compared to other sulfamoyl- and carbamate-containing compounds, methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to its combined structural motifs:
Similar Compounds
Sulfamethoxazole: : An antibiotic featuring a sulfonamide group.
Carbaryl: : An insecticide with a carbamate structure.
Thiophene-Containing Compounds: : Common in organic electronics due to their conductive properties.
This distinct combination of pyrazole, thiophene, sulfamoyl, and carbamate units in a single molecule enhances its versatility and potential across various scientific and industrial domains.
Properties
IUPAC Name |
methyl N-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-25-17(22)20-14-3-5-15(6-4-14)27(23,24)19-11-16(13-7-10-26-12-13)21-9-2-8-18-21/h2-10,12,16,19H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXSZFIKIXAHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)
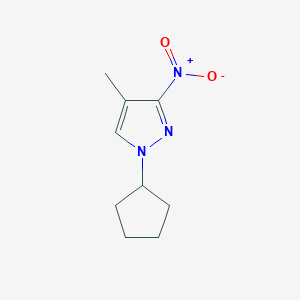
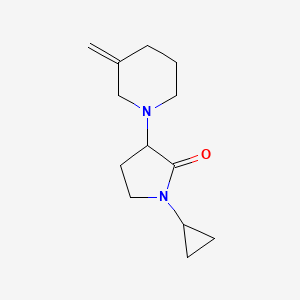
![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)
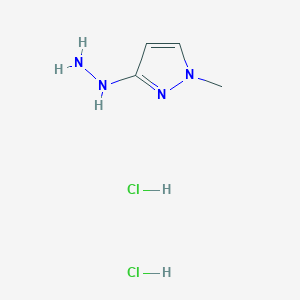
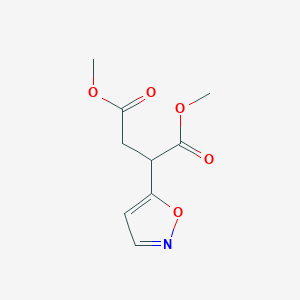
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2794726.png)
![5-(3,4-dichlorophenyl)-2-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2794727.png)
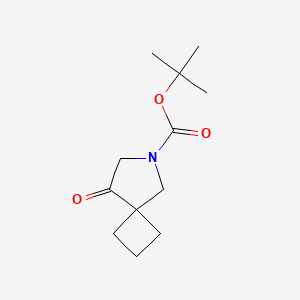
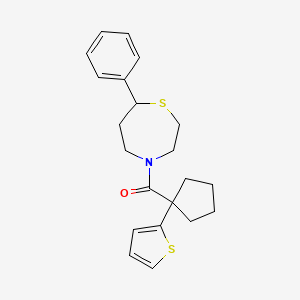
![1-(naphthalen-1-yl)-3-phenyl-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2794731.png)
